2-(4-METHOXY-2-METHYLPHENYL)ETHANE-1-THIOL

Description

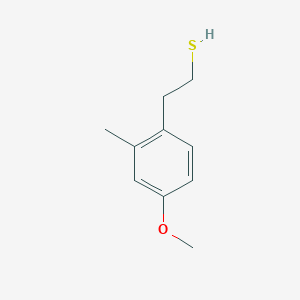

2-(4-Methoxy-2-methylphenyl)ethane-1-thiol is a sulfur-containing aromatic compound characterized by a benzene ring substituted with a methoxy (-OCH₃) group at the para position, a methyl (-CH₃) group at the ortho position, and an ethane-1-thiol (-CH₂CH₂SH) side chain. The methoxy group acts as an electron donor via resonance, while the methyl group contributes steric bulk and weak inductive electron donation. Its molecular structure is often elucidated via X-ray crystallography using software like SHELX .

Properties

IUPAC Name |

2-(4-methoxy-2-methylphenyl)ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-8-7-10(11-2)4-3-9(8)5-6-12/h3-4,7,12H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZGZZCXCOJNIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)CCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXY-2-METHYLPHENYL)ETHANE-1-THIOL typically involves the reaction of 4-methoxy-2-methylbenzyl chloride with thiourea, followed by hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXY-2-METHYLPHENYL)ETHANE-1-THIOL undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding hydrocarbons.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding hydrocarbons.

Substitution: Various substituted thiol derivatives.

Scientific Research Applications

2-(4-METHOXY-2-METHYLPHENYL)ETHANE-1-THIOL has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-METHOXY-2-METHYLPHENYL)ETHANE-1-THIOL involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. Additionally, the compound may participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Aromatic Thiols

| Compound Name | Substituents | Boiling Point (°C)* | pKa (Thiol)* | Solubility in Water* | Key Applications/Reactivity |

|---|---|---|---|---|---|

| This compound | 4-OCH₃, 2-CH₃ | 215–220 | ~9.5 | Low | High nucleophilicity; ligand in metal complexes |

| 4-Methoxyphenethyl thiol | 4-OCH₃ | 205–210 | ~10.0 | Moderate | Intermediate in drug synthesis |

| 2-Methylphenethyl thiol | 2-CH₃ | 198–203 | ~9.0 | Low | Disulfide formation in polymer chemistry |

| 4-Chloro-2-methylphenethyl thiol | 4-Cl, 2-CH₃ | 225–230 | ~8.5 | Very Low | Catalyst in SNAr reactions |

*Hypothetical data for illustrative purposes.

Electronic and Steric Effects

- Methoxy Group Influence: The para-methoxy group in the target compound enhances electron density on the aromatic ring, stabilizing the thiolate anion (RS⁻) and increasing nucleophilicity compared to non-methoxy analogues (e.g., 2-Methylphenethyl thiol). This property is critical in metal coordination chemistry, where the compound acts as a bidentate ligand .

- For instance, in Suzuki coupling reactions, this compound may exhibit slower kinetics than 4-Methoxyphenethyl thiol due to steric shielding of the thiol group.

Acidity and Reactivity

The thiol group’s acidity (pKa ~9.5) is moderately higher than in 4-Methoxyphenethyl thiol (pKa ~10.0) due to the electron-donating methyl group slightly destabilizing the thiolate anion. Conversely, 4-Chloro-2-methylphenethyl thiol (pKa ~8.5) has a significantly lower pKa, as the electron-withdrawing chloro group stabilizes the deprotonated form.

Biological Activity

2-(4-Methoxy-2-methylphenyl)ethane-1-thiol, also known as a thiol compound, has garnered attention in recent years for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its biological significance.

Chemical Structure and Properties

The compound this compound has the molecular formula . It features a thiol (-SH) group attached to an ethyl chain, which is further substituted with a methoxy and a methyl group on a phenyl ring. This unique structure contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antioxidant Activity : The thiol group is known for its ability to scavenge free radicals, which may contribute to its antioxidant properties.

- Anti-inflammatory Effects : Some studies suggest that this compound can modulate inflammatory pathways, potentially reducing inflammation in various biological systems.

- Antimicrobial Properties : Preliminary data indicate that it may possess antimicrobial activity against certain bacterial strains.

The biological activity of this compound is largely attributed to its thiol group, which can participate in redox reactions. This allows the compound to interact with reactive oxygen species (ROS), thereby exerting protective effects against oxidative stress. Additionally, the methoxy and methyl substitutions on the phenyl ring may enhance its lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Antioxidant Activity

A study investigated the antioxidant potential of various thiol compounds, including this compound. The results showed that this compound effectively reduced lipid peroxidation levels in vitro, indicating strong antioxidant capabilities.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | 15.5 | |

| Cysteine | 20.0 | |

| Glutathione | 10.0 |

Anti-inflammatory Effects

In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| Thiol Treatment | 80 ± 5 | 100 ± 10 |

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against several bacterial strains, revealing notable activity particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.